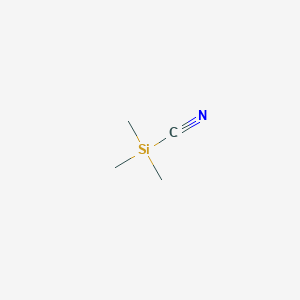

Trimethylsilyl cyanide

Overview

Description

Trimethylsilyl cyanide (TMSCN, C₄H₉NSi; CAS 7677-24-9) is a volatile, organosilicon compound widely used as a cyanide source in organic synthesis. It is synthesized via reactions between hydrogen cyanide (HCN) and lithium hydride in tetrahydrofuran (THF), followed by purification with trimethylchlorosilane . TMSCN is highly toxic and moisture-sensitive, requiring careful handling under inert conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl cyanide can be synthesized by the cyanation of trimethylchlorosilane with potassium cyanide in the presence of polyethylene glycol (PEG400) and zinc iodide. This reaction can be carried out under stirring at room temperature or using ultrasonic radiation . Another method involves the reaction of trimethylchlorosilane with sodium cyanide supported on Amberlite XAD-4 in N-methylpyrrolidinone .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of trimethylchlorosilane with metal cyanides such as potassium cyanide or sodium cyanide. The reaction is often catalyzed by zinc iodide and conducted in the presence of polyethylene glycol to enhance yield and reaction efficiency .

Chemical Reactions Analysis

Hydrolysis and Stability

TMSCN hydrolyzes in the presence of water to form hydrogen cyanide (HCN) and trimethylsilanol:

This reaction underscores the need for anhydrous conditions during TMSCN-based syntheses .

Nucleophilic Additions to Carbonyl Compounds

TMSCN adds across carbonyl groups (aldehydes, ketones) to form O-silylated cyanohydrins. The reaction is catalyzed by Lewis bases (e.g., amines, phosphines) or Brønsted acids :

Key Catalysts and Conditions

| Substrate | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Aldehydes | EtN | RT, THF | 54–77% | |

| Ketones | Montmorillonite | CHCl | 57–98% | |

| Imines | Cu(OTf) | 0°C, MeCN | 85–92% |

Strecker-Type Reactions

TMSCN participates in Strecker syntheses to form α-aminonitriles from imines, a pivotal step in amino acid synthesis :

This reaction is enhanced by acidic catalysts like SnCl or TiCl .

Benzylic and Allylic Alcohols

TMSCN substitutes hydroxyl groups in benzylic/allylic alcohols under Brønsted acid catalysis (e.g., Montmorillonite) :

Yields range from 57% to 98%, depending on the substrate .

Acyl Cyanides

Propargyl aldehydes react with TMSCN and EtN to form acyl cyanides via umpolung chemistry :

Reactions with Isocyanates

Aryl isocyanates react with TMSCN to form 5-iminodiazolidinediones (1:2 adducts), whereas tosyl isocyanate yields a 1:1 adduct :

This reaction proceeds under mild conditions without additional catalysts .

Alkyne Dicyanation

Pd(CN) catalyzes the dicyanation of alkynes with TMSCN under O :

Yields : 60–85% with high diastereoselectivity .

Allylic Cyanation

CuI or CuCN catalyzes the regioselective cyanation of allylic derivatives via a radical pathway :

Reactions with Nitrones

TMSCN adds to α-aryl-N-phenyl-nitrones, forming 1:1 adducts that decompose thermally into azoxybenzenes, succinonitriles, and benzanilides :

Scientific Research Applications

Organic Synthesis

1.1 Silylation of Aldehydes and Ketones

TMSCN is primarily employed for the silylation of carbonyl compounds, converting aldehydes and ketones into their corresponding trimethylsilyl cyanohydrins. This transformation is significant as cyanohydrins serve as valuable intermediates in organic synthesis.

-

Reaction Scheme:

-

Case Study:

A study demonstrated the efficiency of TMSCN in the synthesis of cyanohydrins from various aldehydes and ketones, highlighting yields between 75-95% depending on the substrate used .

1.2 Alkylation Reactions

TMSCN has been shown to facilitate alkylation reactions involving tricarbonyliron complexes. The reaction proceeds through an isocyanide intermediate, allowing for selective alkylation.

-

Reaction Example:

-

Kinetic Studies:

Kinetic investigations revealed that the reaction rate is proportional to TMSCN concentration, indicating its role as a key reagent in these transformations .

Analytical Chemistry

2.1 Derivatization for GC-MS

TMSCN is utilized for the derivatization of complex metabolite mixtures in gas chromatography-mass spectrometry (GC-MS). This application enhances detection sensitivity and specificity.

-

Methodology:

The derivatization process involves reacting metabolites with TMSCN to form stable silyl derivatives, which are then analyzed via GC-MS. -

Findings:

Research indicated that TMSCN-based derivatization improved the identification of metabolites in biological samples, achieving robust results across diverse compounds .

Materials Science

3.1 Synthesis of Functionalized Materials

TMSCN is also applied in the synthesis of functionalized materials, such as polymers and nanocomposites. Its ability to introduce cyanide groups into polymer backbones allows for the development of materials with enhanced properties.

- Application Example:

The incorporation of cyanide functionalities into polymer matrices has been explored for applications in drug delivery systems and sensors.

Data Tables

Mechanism of Action

Trimethylsilyl cyanide exerts its effects primarily through nucleophilic addition reactions. The trimethylsilyl group often reacts as if it were a proton, facilitating the addition of the cyanide group to carbonyl compounds. This results in the formation of cyanohydrin trimethylsilyl ethers . The compound can also hydrolyze to produce hydrogen cyanide and trimethylsilanol, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Cyanide Sources

Metal Cyanides (NaCN, KCN)

Ketone Cyanohydrins

Key Difference :

- TMSCN enables enantioselective additions in flow chemistry (e.g., 89% β-selectivity in anomeric reductions at –78°C) , whereas cyanohydrins lack such precision.

Alternative Silyl Cyanides

While TMSCN is the most widely used silyl cyanide, derivatives like tris(trimethylsilyl) cyanide (TTMSCN) offer enhanced stability. However, TTMSCN’s bulkier structure reduces reactivity in sterically hindered reactions (e.g., cyanation of nitroalkenes) .

Market Overview

The global TMSCN market is projected to grow at 4.2% CAGR (2024–2030), driven by pharmaceutical demand. Key producers are in Europe (40%), Asia (35%), and North America (20%) .

Biological Activity

Trimethylsilyl cyanide (TMSCN), with the formula , is a versatile reagent in organic synthesis, primarily known for its role as a cyanide source in nucleophilic reactions. Its biological activity is significant, particularly in the context of metabolomics and the synthesis of biologically active compounds. This article explores the biological activity of TMSCN, including its applications, mechanisms of action, and relevant case studies.

TMSCN is a colorless liquid that can hydrolyze to produce hydrogen cyanide (HCN) and trimethylsilanol. The compound is structurally similar to hydrogen cyanide, which is a potent toxin, thus necessitating careful handling. The primary mechanism through which TMSCN exhibits biological activity involves its ability to participate in nucleophilic additions to electrophilic centers, such as carbonyl groups in aldehydes and ketones, leading to the formation of cyanohydrin derivatives.

Reaction Mechanisms

The hydrolysis reaction can be represented as follows:

In organic synthesis, TMSCN is utilized to form cyanohydrins via the reaction with aldehydes:

This reaction pathway not only facilitates the formation of new carbon-carbon bonds but also allows for further functionalization of the resulting products.

Applications in Biological Systems

- Metabolomics : TMSCN has been evaluated for its effectiveness in derivatizing complex metabolite mixtures for gas chromatography-mass spectrometry (GC-MS) analysis. A study demonstrated that using TMSCN for silylation yielded significantly higher sensitivity compared to other reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Specifically, TMSCN was found to enhance peak intensities of metabolites by up to 54 times in some cases .

- Synthesis of Bioactive Compounds : TMSCN serves as a crucial reagent in synthesizing various biologically active compounds, including g-secretase inhibitors and antagonists targeting human vanilloid receptor 1. These compounds have implications in treating conditions such as Alzheimer's disease and pain management .

Case Study 1: Derivatization Efficiency

A comparative study on derivatization methods highlighted that TMSCN provided superior results for complex biological mixtures containing amino acids, carbohydrates, and phenolic compounds. The optimal silylation time using TMSCN resulted in significantly enhanced detection limits and reproducibility compared to MSTFA .

Case Study 2: Synthesis of α-Aminonitriles

TMSCN has been effectively used in Strecker reactions to synthesize α-aminonitriles. A recent study demonstrated that using TMSCN as a cyanide source led to excellent yields when catalyzed by bifunctional thiourea derived from tert-leucine. This method showcased the versatility of TMSCN in forming valuable intermediates for pharmaceutical applications .

Safety Considerations

Due to its structural similarity to hydrogen cyanide, TMSCN poses significant health risks if mishandled. It is classified as a toxic compound and should be handled with appropriate safety measures, including the use of personal protective equipment (PPE) and proper ventilation.

Q & A

Basic Research Questions

Q. What are the critical safety considerations and handling protocols for TMSCN in laboratory settings?

TMSCN is highly toxic, flammable, and reacts violently with water, releasing hydrogen cyanide (HCN) . Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and eye protection.

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent moisture ingress .

- Spill Management : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) to mitigate HCN release .

Q. How does TMSCN function as a derivatization agent in GC-MS metabolomics, and what are its basic advantages?

TMSCN is used to silylate polar functional groups (e.g., -OH, -COOH) in metabolites, enhancing volatility for GC-MS analysis. Key advantages include:

- Broad-Spectrum Derivatization : Covers diverse metabolites, including organic acids and phenolics.

- Reduced By-Products : Generates fewer artifacts compared to traditional agents like MSTFA .

- Protocol Simplicity : Single-step derivatization at room temperature, reducing experimental complexity .

Advanced Research Questions

Q. How can TMSCN be optimized as a cyanide source in Strecker reactions to synthesize α-aminonitriles?

TMSCN replaces toxic HCN in Strecker reactions, requiring optimization of:

- Catalysts : Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts improve yield and enantioselectivity.

- Solvent Systems : Non-polar solvents (e.g., dichloromethane) minimize side reactions.

- Reaction Temperature : Mild conditions (20–40°C) balance reactivity and safety .

Data Table : Comparison of TMSCN-based Strecker reaction conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | CH₂Cl₂ | 25 | 92 | |

| Montmorillonite | Toluene | 40 | 85 |

Q. What methodological challenges arise when comparing TMSCN with MSTFA for silylation in metabolomics?

While TMSCN offers broader metabolite coverage, challenges include:

- Reproducibility : Batch-to-batch variability in TMSCN purity affects derivatization efficiency.

- Matrix Effects : Complex biological samples (e.g., plant extracts) may require pH adjustment to optimize silylation .

- Data Interpretation : Co-elution of trimethylsilylated metabolites necessitates advanced deconvolution algorithms (e.g., PARAFAC2) .

Q. How can TMSCN be integrated into green chemistry workflows to minimize toxic by-products?

TMSCN reduces waste in multi-step syntheses by:

Properties

IUPAC Name |

trimethylsilylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMLDGFXIOXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064766 | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 11-12 deg C; [MSDSonline] | |

| Record name | Trimethylsilyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7677-24-9 | |

| Record name | Trimethylsilyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7677-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylcarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.